molecular formula C13H15NO3 B1311486 2-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzaldehyde CAS No. 887833-61-6

2-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzaldehyde

Cat. No.: B1311486
CAS No.: 887833-61-6
M. Wt: 233.26 g/mol
InChI Key: JXTAKYWQZDOYQC-UHFFFAOYSA-N
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Description

2-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzaldehyde is a chemical compound with the molecular formula C13H15NO3 and a molecular weight of 233.27 g/mol It is characterized by the presence of a pyrrolidinone ring attached to an ethoxy group, which is further connected to a benzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzaldehyde typically involves the reaction of 2-hydroxybenzaldehyde with 2-(2-oxo-pyrrolidin-1-yl)ethanol under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzaldehyde can undergo several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: 2-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]benzoic acid.

    Reduction: 2-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]benzyl alcohol.

    Substitution: Products depend on the nucleophile used in the reaction.

Scientific Research Applications

2-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzaldehyde has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzaldehyde is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The pyrrolidinone ring and benzaldehyde moiety may play a role in binding to these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Hydroxyethoxy)benzaldehyde
  • 2-(Diphenylphosphino)benzaldehyde
  • 2-(o-Tolyloxy)benzaldehyde
  • 2-(Difluoromethyl)benzaldehyde

Uniqueness

2-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzaldehyde is unique due to the presence of the pyrrolidinone ring, which imparts specific chemical and biological properties.

Properties

IUPAC Name

2-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c15-10-11-4-1-2-5-12(11)17-9-8-14-7-3-6-13(14)16/h1-2,4-5,10H,3,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXTAKYWQZDOYQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCOC2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601332218
Record name 2-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601332218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665137
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

887833-61-6
Record name 2-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601332218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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